1-Methyl-3-hydroxyquinuclidinium iodide acetate
Overview
Description
1-Methyl-3-hydroxyquinuclidinium iodide acetate, also known as MQHA, is a chemical compound with potential applications in scientific research. It is a quaternary ammonium salt that has been synthesized and studied for its biochemical and physiological effects. MQHA has been found to have a unique mechanism of action, making it a promising candidate for future research.
Scientific research applications
Synthesis and Enzyme Inhibition1-Methyl-3-hydroxyquinuclidinium iodide acetate has been involved in the synthesis of various compounds, including 3-hydroxy-1-methylquinuclidinium iodide, which have been tested for their ability to inhibit human erythrocyte acetylcholinesterase, an important enzyme in the nervous system (Reiner et al., 1999).
Interaction with AcetylcholinesteraseSimilar compounds derived from 1-methyl-3-hydroxyquinuclidinium iodide acetate have been studied for their reversible inhibition of acetylcholinesterase, and their protective effects against enzyme phosphorylation by toxins like Soman and VX (Simeon-Rudolf et al., 1998).
Fluorometric Assays for AcetylcholinesteraseA sensitive fluorometric procedure using 1-methyl-7-hydroxyquinolinium iodine, a derivative, has been developed for the detection of extremely small quantities of acetylcholinesterase, showcasing another research application in enzymology (Prince, 1966).
Cancer Research and Histamine ReleaseCompounds similar to 1-methyl-3-hydroxyquinuclidinium iodide acetate, like hydroxy-9-methyl-2-ellipticinium acetate, have shown potential in cancer research and demonstrated histamine-releasing properties, which could impact their use in therapy (Eschalier et al., 2004).
Synthesis of Novel CompoundsThe compound has been used in the synthesis of new derivatives, such as 1-Methyl-6-decahydroazecinone, showing its utility in the creation of diverse chemical structures for further research (Arata & Oda, 1973).
Antimicrobial and Antitubercular ActivitiesNew derivatives of 1-methyl-3-hydroxyquinuclidinium iodide acetate have been explored for their antimicrobial and antitubercular activities, highlighting its potential in medical research (Katagi et al., 2013).
Antidotal PropertiesIts derivatives have been synthesized to study their properties in counteracting the effects of toxic agents on acetylcholinesterase, important in the context of antidotes (Primožič & Tomić, 1998).
Pharmaceutical ProfilesResearch into the pharmaceutical profiles of compounds like 8-methylquino[4,3,2-kl]acridines and derivatives, which are structurally related, provides insights into their potential as therapeutic agents, particularly in DNA stabilization and telomerase inhibition (Cookson, Heald, & Stevens, 2005).
Methanol Carbonylation ResearchIn industrial chemistry, research on iodide-free methanol carbonylation, where similar compounds are used, is crucial for developing more efficient and less corrosive processes (Yoo & Miller, 2021).
properties
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDQEBGQEOWQCB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985183 | |
Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-hydroxyquinuclidinium iodide acetate | |
CAS RN |
6659-53-6 | |
Record name | Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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